molecular formula C10H7FN2O2 B12919950 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one CAS No. 105441-02-9

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12919950
CAS No.: 105441-02-9
M. Wt: 206.17 g/mol
InChI Key: PYYSAUHLPLZZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and hydroxyl groups in the compound suggests potential for unique chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzaldehyde, fluorinated reagents, and pyrimidine derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that are cost-effective and environmentally friendly.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluorinated pyrimidine used as an anti-cancer drug.

    6-Hydroxy-2-phenylpyrimidin-4(1H)-one: A non-fluorinated analog with potentially different biological activities.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs.

    Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

CAS No.

105441-02-9

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7FN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15)

InChI Key

PYYSAUHLPLZZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.